2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)
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Overview
Description
2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound featuring a pyridine ring substituted with cyano and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then undergo further reactions to introduce the cyano and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and in situ monitoring technologies such as React IR to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The halogen atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the cyano group would produce an amine derivative.
Scientific Research Applications
2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound or its derivatives show activity against specific biological targets.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The cyano and sulfanyl groups may play a role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-2,6-dihydroxy-4-methylpyridine: This compound shares the cyano and methyl groups on the pyridine ring but differs in the presence of hydroxyl groups instead of sulfanyl groups.
2-Bromo-6-methylpyridine: This compound is a precursor in the synthesis of the target compound and features a bromine atom instead of the cyano and sulfanyl groups.
Uniqueness
2-{[2-(4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETYL}PHENYL)-2-OXOETHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. The presence of both cyano and sulfanyl groups on the pyridine ring allows for a range of chemical modifications and potential interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H18N4O2S2 |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[2-[4-[2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetyl]phenyl]-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H18N4O2S2/c1-15-3-5-19(11-25)23(27-15)31-13-21(29)17-7-9-18(10-8-17)22(30)14-32-24-20(12-26)6-4-16(2)28-24/h3-10H,13-14H2,1-2H3 |
InChI Key |
OKYZZFFVJOYIFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC=C(C=C2)C(=O)CSC3=C(C=CC(=N3)C)C#N |
Origin of Product |
United States |
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